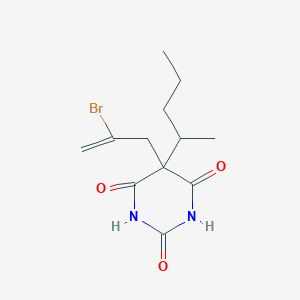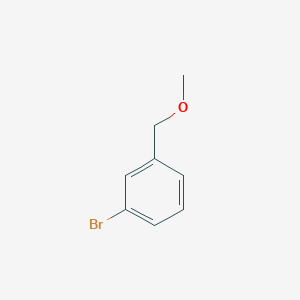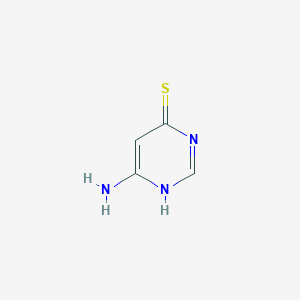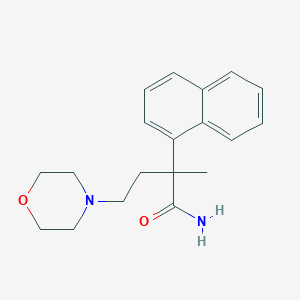
Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)-, also known as BNM, is a synthetic compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods and has been found to have several biochemical and physiological effects.
Mécanisme D'action
Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- inhibits HDAC enzymes by binding to the active site of the enzyme and blocking its activity. This leads to the accumulation of acetylated histones, which can alter the expression of genes involved in different cellular processes. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Effets Biochimiques Et Physiologiques
Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been found to have several biochemical and physiological effects. It has been shown to increase the acetylation of histones in cells, leading to changes in gene expression. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has also been found to induce apoptosis and cell cycle arrest in cancer cells. Additionally, Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been found to have anti-inflammatory effects and has been used to study the role of HDACs in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- in lab experiments is its potency as an HDAC inhibitor. This makes it a useful tool for studying the role of HDACs in different cellular processes. However, Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has some limitations, including its solubility and stability. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- is poorly soluble in water, which can make it difficult to work with in some experiments. Additionally, Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- is unstable in solution and can degrade over time, leading to inconsistent results.
Orientations Futures
There are several future directions for the use of Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- in scientific research. One potential direction is the development of Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- as an anticancer agent. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been found to induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for further development. Another potential direction is the use of Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- in the study of inflammatory diseases. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been found to have anti-inflammatory effects and could be used to study the role of HDACs in these diseases. Finally, the development of new methods for synthesizing Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- could improve its solubility and stability, making it easier to work with in lab experiments.
Conclusion:
In conclusion, Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- is a synthetic compound that has been used in scientific research for various purposes. It has been synthesized using different methods and has been found to have several biochemical and physiological effects. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- is a potent inhibitor of HDAC enzymes and has been used to study the role of HDACs in different cellular processes. While Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has some limitations, including its solubility and stability, it has several potential future directions for use in scientific research.
Méthodes De Synthèse
The synthesis of Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- can be achieved using different methods. One of the most common methods is the reaction of 2-methyl-4-nitrophenol with 1-naphthylamine in the presence of morpholine and a catalytic amount of copper(II) acetate. This method yields Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- in good yields and high purity.
Applications De Recherche Scientifique
Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been used in scientific research for various purposes. It has been found to be a potent inhibitor of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been used to study the role of HDACs in different cellular processes, including cell differentiation, apoptosis, and cell cycle regulation.
Propriétés
Numéro CAS |
1506-01-0 |
|---|---|
Nom du produit |
Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- |
Formule moléculaire |
C19H24N2O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-methyl-4-morpholin-4-yl-2-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C19H24N2O2/c1-19(18(20)22,9-10-21-11-13-23-14-12-21)17-8-4-6-15-5-2-3-7-16(15)17/h2-8H,9-14H2,1H3,(H2,20,22) |
Clé InChI |
KQPCUJSGFVRMQT-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
SMILES canonique |
CC(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Synonymes |
α-Methyl-α-(2-morpholinoethyl)-1-naphthaleneacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



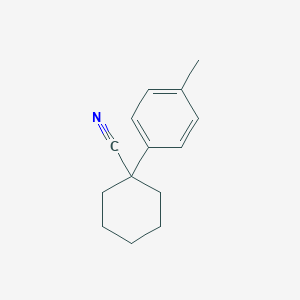
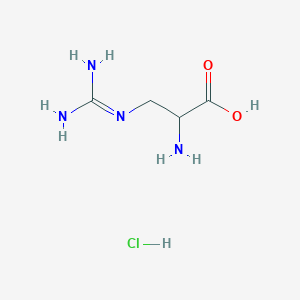
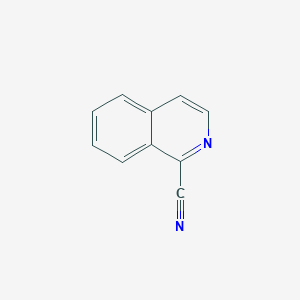

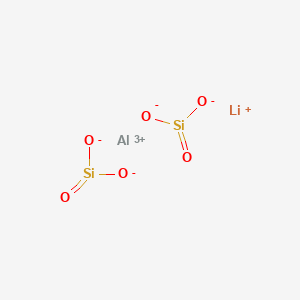
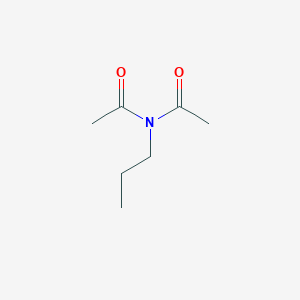
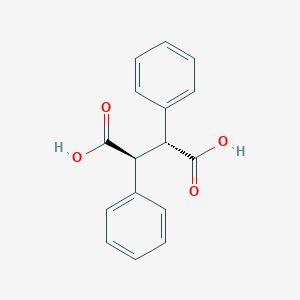
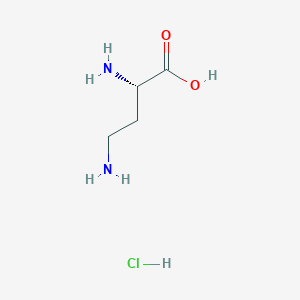

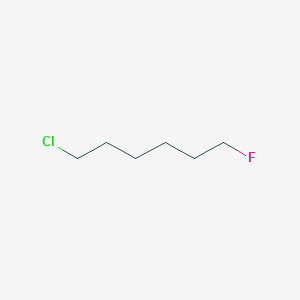
![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)
